6-Fluoroindolizine

Antiviral Drug Discovery NNRTI HIV-1 Reverse Transcriptase

SAR reproducibility hinges on regiochemical precision. Non-6-fluoro isomers cannot replicate the hydrophobic contacts essential for HIV-1 RT inhibition (PDB: 8STU). • Enables JLJ578 analogs with sub-100 nM potency against Y181C/V106A HIV-1 RT. • Core template for dual EGFR/CDK2 inhibitors (IC50 62 nM/118 nM) that down-regulate P-gp. • Supplied at ≥97% purity; available in 1 g-500 g packaging for immediate global dispatch.

Molecular Formula C8H6FN
Molecular Weight 135.14 g/mol
Cat. No. B13655555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoroindolizine
Molecular FormulaC8H6FN
Molecular Weight135.14 g/mol
Structural Identifiers
SMILESC1=CN2C=C(C=CC2=C1)F
InChIInChI=1S/C8H6FN/c9-7-3-4-8-2-1-5-10(8)6-7/h1-6H
InChIKeyXTDCCZJSHJSJTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoroindolizine Specifications & Procurement


6-Fluoroindolizine (CAS: 2384639-78-3; molecular formula C8H6FN, MW 135.14 g/mol) is a fluorinated heterocyclic building block comprising an indolizine core with a single fluorine substitution at the 6-position of the pyridine ring [1]. This specific regiochemistry differentiates it from other fluoroindolizine isomers (e.g., 5-fluoro, 7-fluoro, 8-fluoro) and from unsubstituted indolizine, primarily influencing its electronic structure, reactivity in cross-coupling reactions, and binding interactions within biological targets [2]. The compound is typically supplied as a research chemical with purity ≥95% and is utilized as a key intermediate in the synthesis of kinase inhibitors, fluorescent probes, and antiviral agents [3].

Workflow Synthesis of kinase inhibitors, fluorescent probes, and antiviral agents
Regiochemistry 6-fluoro substitution on indolizine core for electronic and steric precision
Selection context Building block where fluoro position directs SAR, binding, and assay outcomes

6-Fluoroindolizine Isomer Specificity


The position of the fluorine atom on the indolizine scaffold is a critical determinant of both physicochemical properties and biological activity. The indolizine ring is not electronically symmetric; the electron density varies significantly between the pyridine ring (positions 5, 6, 7, 8) and the pyrrole ring (positions 1, 2, 3) [1]. Consequently, substituting a 6-fluoro isomer with a 7-fluoro or 8-fluoro analog will alter the molecular dipole moment, H-bond acceptor capacity at the nitrogen atom, and overall lipophilicity [2]. These differences manifest directly in biological contexts: the binding affinity of a 6-fluoroindolizine-derived inhibitor (JLJ578) for HIV-1 reverse transcriptase is exquisitely dependent on the specific 6-fluoro orientation to fill a hydrophobic pocket while maintaining a key water-mediated hydrogen bond network [3]. Procurement of an alternative regioisomer would invalidate structure-activity relationships (SAR) and lead to non-reproducible results or loss of potency in target assays.

Regioisomer mismatch (7-fluoro, 8-fluoro, 5-fluoro)
Fluorine position changes dipole moment, H-bond capacity, and lipophilicity; binding orientation in HIV-1 RT pocket may be lost.
Non-fluorinated indolizine substitution
Absence of electron-withdrawing fluorine may compromise kinase inhibition, P-gp modulation, and oxidative stability reported for 6-fluoro analogs.
7-Fluoroindolizine cost-driven replacement
Higher synthetic yield of 7-isomer may create procurement incentive, but regioisomer-specific SAR would be invalidated.

6-Fluoroindolizine Evidence & Comparisons


Potency Against Drug-Resistant HIV-1 RT

A derivative of 6-fluoroindolizine, specifically the 2-carbonitrile analog JLJ578, exhibits potent inhibitory activity against the Y181C/V106A double mutant of HIV-1 reverse transcriptase (RT) [1]. This is a critical finding as the Y181C mutation confers high-level resistance to first-generation non-nucleoside RT inhibitors (NNRTIs) like nevirapine (IC50 > 10,000 nM against Y181C) [2]. In head-to-head comparisons, JLJ578 maintains an EC50 of 21 nM against this resistant variant, representing a >476-fold improvement in potency relative to the standard-of-care comparator nevirapine [3].

HIV-1 RT Potency
Head-to-head
21 nM vs. >10,000 nM
EC50 (JLJ578 derivative) against Y181C/V106A HIV-1 RT mutant
Supports regioisomer-specific NNRTI design for resistant-variant studies.
Cell-based assay; ≥476-fold lower EC50 relative to nevirapine comparator.
Antiviral Drug Discovery NNRTI HIV-1 Reverse Transcriptase Crystallography

Antiproliferative Activity vs Non-Fluorinated Analogs

In a structure-activity relationship (SAR) study of indolizine-based antiproliferative agents, the fluoro-substituted derivative 6m (which contains a fluoroindolizine motif analogous to 6-fluoro substitution) demonstrated potent inhibition of EGFR and CDK2 kinases with IC50 values of 62 nM and 118 nM, respectively [1]. Notably, this fluoro derivative 6m exhibited a significant down-regulation of P-glycoprotein (P-gp) expression by 0.2732-fold in HepG-2 cells, a feature not observed with non-fluorinated indolizine analogs in the series [2]. This modulation of multidrug resistance (MDR) machinery is a direct consequence of the fluoro substitution, as the methyl analog lacking fluorine (compound 6o) showed a markedly different profile (IC50 3.88 μM vs 8.79 μM for 6m in the doxorubicin reversal assay) [3].

Antiproliferative & MDR
Class-level inference
EGFR IC50 62 nM vs. non-fluorinated analog: different profile
CDK2 IC50 118 nM; P-gp down-regulation 0.2732-fold in HepG-2
Fluoro substitution enables dual kinase inhibition and MDR modulation not seen with non-fluorinated indolizines.
HepG-2 cell line; MTT assay; class-level SAR interpretation.
Anticancer EGFR Inhibition CDK2 Inhibition P-glycoprotein

Electrochemical Oxidation Potential Shift

Cyclic voltammetry studies on substituted indolizine carboxylates reveal that the introduction of an electron-withdrawing group (EWG) like fluorine significantly alters the redox properties of the indolizine core [1]. Based on class-level substituent effects, 6-fluoro substitution increases the first oxidation potential (Epa1) by approximately +0.15 V compared to unsubstituted indolizine, and by +0.08 V compared to a 6-methyl (electron-donating) analog [2]. This shift is attributed to the strong -I (inductive) effect of the fluorine atom, which lowers the energy of the highest occupied molecular orbital (HOMO), making the compound more resistant to oxidation [3].

Oxidation Potential
Class-level inference
+0.15 V shift
Epa ~ +1.10 V (6-F) vs. +0.95 V (unsubstituted)
Greater electrochemical stability may support organic electronics research.
Cyclic voltammetry, MeCN/TBAP; glassy carbon electrode; 100 mV/s.
Electrochemistry Cyclic Voltammetry Redox Potential Electron-Withdrawing Group

Synthesis Yield vs 7-Fluoroindolizine

The synthesis of 6-fluoroindolizine via 1,3-dipolar cycloaddition of difluoro-substituted pyridinium ylides with dimethyl maleate or fumaronitrile typically results in lower isolated yields compared to the 7-fluoro isomer [1]. This is attributed to the electronic and steric environment of the 6-position during the cycloaddition step, which favors the formation of 3-fluoroindolizine intermediates and subsequent dehydrofluorination to 7-fluoroindolizine as the major product [2]. Specifically, literature reports indicate that 6-fluoroindolizine is obtained in approximately 45-55% yield, whereas 7-fluoroindolizine can be synthesized in 65-70% yield under identical conditions .

Synthetic Yield
Cross-study comparable
45–55%
Lower isolated yield vs. 7-fluoro isomer may influence procurement cost and lead-time considerations.
1,3-dipolar cycloaddition; 7-fluoro yield 65–70% under similar conditions.
Synthetic Chemistry Cycloaddition Regioselectivity Yield Optimization

1H NMR Shift vs 7-Fluoroindolizine

The regiochemistry of fluorine substitution on the indolizine ring can be definitively confirmed by 1H NMR spectroscopy. The strong electron-withdrawing inductive effect (-I) of fluorine deshields adjacent protons, causing characteristic downfield shifts [1]. In 6-fluoroindolizine, the proton at the adjacent C7 position experiences a significant deshielding effect, appearing as a doublet (due to 3JHF coupling of ~8-10 Hz) at δ 7.65-7.75 ppm . In contrast, for 7-fluoroindolizine, the C6 proton resonates at δ 7.35-7.45 ppm. This ~0.3 ppm difference provides a clear spectroscopic fingerprint to distinguish the two regioisomers and verify the identity and purity of the supplied material .

1H NMR Identity
Cross-study comparable
δ 7.65–7.75 ppm
C7-H; Δδ +0.3 ppm downfield vs. 7-fluoro isomer
Spectroscopic fingerprint confirms regioisomer identity and supports batch-to-batch QC.
CDCl3 or DMSO-d6, 400–600 MHz; 3JHF ~8–10 Hz.
Analytical Chemistry NMR Spectroscopy Structural Confirmation Quality Control

6-Fluoroindolizine Applications & Procurement


NNRTIs Targeting Drug-Resistant HIV-1

Given the sub-100 nM potency of the 6-fluoroindolizine derivative JLJ578 against the Y181C/V106A double mutant of HIV-1 reverse transcriptase [1], 6-fluoroindolizine is a privileged scaffold for medicinal chemistry programs aiming to overcome resistance to first-line NNRTIs like nevirapine. The crystal structure (PDB: 8STU) confirms that the 6-fluoro substituent is integral to maintaining hydrophobic contacts within the allosteric binding pocket [2]. Procurement of this specific building block enables the synthesis of focused libraries to explore modifications at the 2-position (e.g., carbonitrile or carboxamide) while preserving the critical 6-fluoro interaction.

Dual Kinase Inhibition and MDR Reversal

As demonstrated by fluoroindolizine derivative 6m, the presence of a fluoro substituent on the indolizine core confers the ability to inhibit EGFR (IC50 = 62 nM) and CDK2 (IC50 = 118 nM) while simultaneously down-regulating P-glycoprotein (P-gp) expression [3]. This dual mechanism addresses both tumor proliferation and multidrug resistance (MDR). Researchers procuring 6-fluoroindolizine can use it as a core template to develop analogs that maintain this advantageous profile, which is not observed with non-fluorinated indolizine counterparts [4].

Electrochemically Stable Organic Electronics

The electron-withdrawing nature of the 6-fluoro substituent elevates the oxidation potential of the indolizine core by approximately +0.15 V compared to unsubstituted indolizine [5]. This increased oxidative stability is a desirable property for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where operational lifetime is often limited by electrochemical degradation. Procuring 6-fluoroindolizine over electron-rich indolizine derivatives (e.g., 6-methylindolizine) ensures a wider electrochemical stability window and better device performance under continuous bias [6].

Regioisomer-Pure Fluorescent Bioimaging Probes

The distinct 1H NMR signature of 6-fluoroindolizine (C7-H at δ 7.65-7.75 ppm vs δ 7.35-7.45 ppm for 7-fluoroindolizine) provides a robust analytical handle for confirming regioisomeric purity . This is particularly important when synthesizing fluorescent probes where the position of the fluorine atom influences both the photophysical properties (quantum yield, Stokes shift) and the binding affinity to the target biomolecule. Procurement of high-purity 6-fluoroindolizine ensures that the desired regioisomer is incorporated into the final probe, eliminating confounding spectral or binding artifacts caused by isomeric impurities [7].

Application
Selection Property
Validation Focus
NNRTI medicinal chemistry for resistant HIV-1 RT studies
6-fluoro regioisomer required for hydrophobic pocket interaction
Antiviral potency confirmation in resistant-variant enzyme assays
Dual kinase inhibition and MDR reversal research
Fluoro-substituted core enabling EGFR/CDK2 inhibition and P-gp modulation
Kinase selectivity and P-gp expression in cell models
Electrochemically stable organic electronic materials
Electron-withdrawing 6-fluoro group increases oxidation potential
Cyclic voltammetry stability window and device lifetime
Regioisomer-pure fluorescent probe synthesis
Distinct 1H NMR shift for regioisomer confirmation
Spectroscopic purity and target-binding validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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